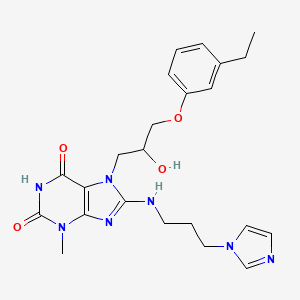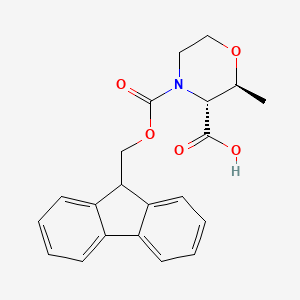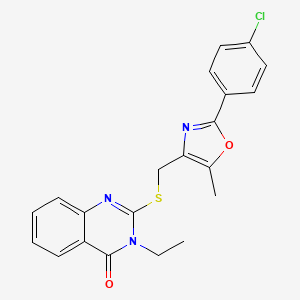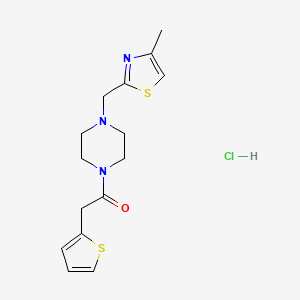
2-(4-Methylcyclohexyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methylcyclohexyl)ethanol is a chemical compound with the CAS Number: 4916-87-4 . It has a molecular weight of 142.24 and is typically stored at room temperature . The compound is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C9H18O/c1-8-2-4-9(5-3-8)6-7-10/h8-10H,2-7H2,1H3 . Unfortunately, specific details about the molecular structure of this compound are not provided in the sources I found.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the sources I found, alcohols in general can undergo dehydration reactions to generate alkenes . This process involves heating the alcohols in the presence of a strong acid .Physical And Chemical Properties Analysis
This compound is a liquid . It is stored at room temperature . More specific physical and chemical properties are not provided in the sources I found.科学的研究の応用
Synthesis and Chemical Reactions
Synthesis of Spiro[cyclohexane-isoquinolines]
A study by Perevoshchikova et al. (2014) discusses the synthesis of 1′-substituted 4′,4′-dimethyl-6′-methoxy-4′H-spiro[cyclohexane-1,3′-isoquinolines] through the reaction of a related compound with nitriles, demonstrating a Wagner-Meerwein rearrangement and Ritter reaction process (Perevoshchikova et al., 2014).
Hydrogenation and Hydrogenolysis Studies
Research by Nishimura et al. (1971) examined the hydrogenation and hydrogenolysis of ethyl 4-methyl-1-cyclohexenyl ether, revealing insights into the hydrogenation process and the influence of different platinum metal catalysts (Nishimura et al., 1971).
Stereochemistry of Cycloheptanones
Marshall and Partridge (1968) explored the stereochemistry of 5-substituted 2-methylcycloheptanones, derived from similar compounds, to determine the stereochemistry of products from ring-expansion reactions (Marshall & Partridge, 1968).
Molecular Interactions and Properties
Molybdenum Atom Bonds Supported by Ligands
Chisholm et al. (1989) investigated compounds involving molybdenum atoms and ligands, including 4-methylcyclohexyl, revealing insights into the molecular structure and bonding characteristics (Chisholm et al., 1989).
Antibiotics Partition in Ethanol/2-Propanol Systems
Wang et al. (2010) studied the partition behavior of antibiotics in ethanol/2-propanol systems, showing the feasibility of using such systems for separating small molecular antibiotics (Wang et al., 2010).
Adsorption of Oxygenated Hydrocarbons on Activated Carbons
Ghimbeu et al. (2010) examined the adsorption of various oxygenated hydrocarbons, such as ethanol, on activated carbons, providing insights into the interactions between hydrocarbons and carbon surfaces (Ghimbeu et al., 2010).
Safety and Hazards
The safety information for 2-(4-Methylcyclohexyl)ethanol indicates that it has the GHS07 pictogram . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
将来の方向性
While specific future directions for 2-(4-Methylcyclohexyl)ethanol are not detailed in the sources I found, research into new catalysts for the synthesis of higher alcohols on a renewable basis via aldolic condensation has been gaining increasing attention . This could potentially impact the production methods for compounds like this compound in the future.
作用機序
Target of Action
It is structurally similar to ethanol, which is known to interact with several targets in the body, including alcohol dehydrogenase (adh) and the cytochrome p450 (cyp) 2e1 drug-metabolizing enzyme . These enzymes play a crucial role in the metabolism of ethanol and other xenobiotics .
Mode of Action
Ethanol alters the membranes of neurons, as well as their ion channels, enzymes, and receptors . It is also metabolized by the hepatic enzyme alcohol dehydrogenase .
Biochemical Pathways
Ethanol, a structurally similar compound, is known to be converted into acetyl-coa, a central precursor for myriad biochemicals, and atp, a key molecule important for powering biochemical pathways .
Pharmacokinetics
Both acute and chronic ethanol use can cause transient changes to many physiological responses in different organ systems .
Result of Action
Ethanol, a structurally similar compound, promotes ordered structure in protein molecules, leading to an increase of helix content and turns but also increased aggregation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-Methylcyclohexyl)ethanol. For instance, the hydrogenation of cyclohexyl acetate, derived from the esterification of acetic acid and cyclohexene, provides a novel route to yield cyclohexanol and ethanol . Additionally, the compound’s action can be influenced by factors such as temperature, pH, and the presence of other substances .
特性
IUPAC Name |
2-(4-methylcyclohexyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-8-2-4-9(5-3-8)6-7-10/h8-10H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIORXFCYDCJZPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2832093.png)
![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(p-tolyloxy)ethanone](/img/structure/B2832097.png)
![methyl 6-tert-butyl-2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2832100.png)
![6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2832103.png)

![3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-N-(4-fluorophenyl)propanamide](/img/structure/B2832106.png)



![Ethyl 3-[(2-chloro-6-fluorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2832111.png)
![methyl 5-(((4-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2832112.png)
![3-hexyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2832113.png)
![3-amino-4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2832115.png)